Hydroxy-tris(trimethylsilyloxy)silane
Overview
Description
Hydroxy-tris(trimethylsilyloxy)silane is an organosilicon compound with the molecular formula C₉H₂₈O₄Si₄. It is characterized by the presence of three trimethylsiloxy groups attached to a central silicon atom. This compound is known for its unique properties, including high thermal stability and hydrophobicity, making it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tris(trimethylsiloxy) silanol typically involves the reaction of hexamethyldisiloxane with methanol in the presence of sulfuric acid, followed by the addition of tetramethyl orthosilicate. The reaction is carried out under controlled temperature conditions, usually between 5°C and 25°C. The final product is obtained through distillation, yielding a high-purity compound .
Industrial Production Methods: In industrial settings, the production of tris(trimethylsiloxy) silanol follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The compound is then purified through distillation and other separation techniques to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: Hydroxy-tris(trimethylsilyloxy)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and other silicon-containing compounds.
Reduction: It can act as a reducing agent in certain reactions, particularly in the presence of radical initiators.
Substitution: The trimethylsiloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include ozone and hydrogen peroxide.
Reduction: Radical initiators such as azo compounds and organic peroxides are used.
Substitution: Various nucleophiles can be employed to achieve substitution reactions.
Major Products Formed:
Oxidation: Silanols and disilanols.
Reduction: Reduced silicon-containing compounds.
Substitution: Compounds with different functional groups replacing the trimethylsiloxy groups
Scientific Research Applications
Hydroxy-tris(trimethylsilyloxy)silane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in radical reactions and hydrosilylation processes.
Biology: The compound is employed in the modification of biomolecules and surfaces to enhance their stability and functionality.
Medicine: It is explored for its potential in drug delivery systems and as a component in medical devices.
Industry: this compound is used in the production of high-performance materials, coatings, and adhesives due to its thermal stability and hydrophobic properties
Mechanism of Action
The mechanism of action of tris(trimethylsiloxy) silanol involves its ability to participate in radical reactions and form stable intermediates. The compound can donate or accept electrons, facilitating various chemical transformations. In the presence of radical initiators, it can undergo homolytic cleavage, generating reactive species that drive the reaction forward. The molecular targets and pathways involved depend on the specific reaction and conditions employed .
Comparison with Similar Compounds
- Tris(trimethylsilyl)silane
- Chlorotris(trimethylsilyl)silane
- Triethoxysilane
- Tris(triethylsilyl)silane
Comparison: Hydroxy-tris(trimethylsilyloxy)silane is unique due to its high thermal stability and hydrophobicity compared to other similar compounds. While tris(trimethylsilyl)silane and chlorotris(trimethylsilyl)silane are also used in radical reactions, tris(trimethylsiloxy) silanol offers better stability and is less toxic. Triethoxysilane and tris(triethylsilyl)silane have different functional groups, leading to variations in reactivity and applications .
Properties
IUPAC Name |
hydroxy-tris(trimethylsilyloxy)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H28O4Si4/c1-14(2,3)11-17(10,12-15(4,5)6)13-16(7,8)9/h10H,1-9H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULFYRAYSKDXNLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Si](O)(O[Si](C)(C)C)O[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H28O4Si4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90375395 | |
Record name | tris(trimethylsiloxy) silanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90375395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17477-97-3 | |
Record name | tris(trimethylsiloxy) silanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90375395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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